4-Methoxy-2-methylpyridine

説明

Overview and Significance in Chemical Research

4-Methoxy-2-methylpyridine holds considerable significance in the field of chemical research due to its versatile structure. The presence of the pyridine (B92270) ring, along with the electron-donating methoxy (B1213986) group and the methyl group, imparts specific reactivity to the molecule, making it a subject of interest in various chemical transformations. abertay.ac.uk

The lone pair of electrons on the nitrogen atom in the pyridine ring provides a site for protonation, alkylation, acylation, and the formation of N-oxides, influencing its basicity. abertay.ac.uk The position of the substituents on the pyridine ring also plays a crucial role in its chemical behavior. For instance, the 4-methoxy group can enhance the basicity of the pyridine nitrogen through resonance stabilization. abertay.ac.uk

Researchers have explored its utility in various reactions, including its transformation into other pyridine derivatives. For example, it has been used as a precursor for pyridine acetic esters. abertay.ac.uk Furthermore, its N-oxide derivative, this compound 1-oxide, has been studied in the context of metal-free methylation reactions. rsc.orgarchive.org The compound also serves as a model substrate in the development of new catalytic methods, such as the enantioselective dearomative addition of Grignard reagents to pyridinium (B92312) ions. nih.govacs.org

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H9NO lookchem.comscbt.com |

| Molecular Weight | 123.155 g/mol lookchem.com |

| Appearance | Colorless to yellow liquid sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 184.4 °C at 760 mmHg lookchem.com |

| Melting Point | 109.3 °C lookchem.com |

| Flash Point | 65.5 °C lookchem.com |

| Density | 1.001 g/cm³ lookchem.com |

| CAS Number | 24103-75-1 lookchem.com |

Role as a Key Chemical Intermediate

The structural features of this compound make it a valuable intermediate in the synthesis of a wide array of more complex molecules across different industries. chembk.com Its ability to undergo various chemical modifications allows for the introduction of diverse functional groups, paving the way for the creation of target molecules with specific properties.

Pharmaceutical Intermediates

This compound and its derivatives are important building blocks in the pharmaceutical industry. chembk.combldpharm.com They are utilized in the synthesis of various pharmaceutical compounds. For instance, it is a precursor in the creation of 3-substituted-6-aryl pyridines, which act as ligands for C5a receptors and are investigated for their potential in treating inflammatory and immune system disorders. google.com Additionally, its N-oxide form has been used in the synthesis of antibiotic compounds. google.com

Agrochemicals (Pesticides and Herbicides)

In the agrochemical sector, pyridine-based compounds are integral to the development of pesticides and herbicides. While direct applications of this compound in final agrochemical products are not extensively detailed, its structural motif is found in more complex molecules with such activities. For instance, phosphorylated azaheterocycles, which can be derived from pyridine structures, are important constituents of various pesticide preparations. core.ac.uk The related compound, 5-Bromo-4-methoxy-2-methylpyridine, is noted as an intermediate for agrochemicals. smolecule.com

Dyes

The pyridine ring system is a known chromophore and is incorporated into various dyes. Although specific examples of dyes directly synthesized from this compound are not prominently documented in the provided search results, pyridine derivatives, in general, are used in the dye industry. archive.org

Flavors and Fragrances

While there is limited specific information on the direct use of this compound in the flavor and fragrance industry, pyridine and its derivatives are known to contribute to the aromas of various products.

Building Block for Complex Organic Molecules

Perhaps the most significant role of this compound is as a fundamental building block in organic synthesis. cymitquimica.com Its reactivity allows for its incorporation into larger, more complex molecular architectures. core.ac.uk It has been employed in the development of highly efficient catalytic asymmetric addition reactions of Grignard reagents to form chiral dihydro-4-pyridones, which are valuable structures in organic chemistry. nih.govacs.org This highlights its importance in creating stereochemically complex molecules, which is crucial in areas like drug discovery. acs.org

Ligand in Coordination Chemistry

This compound, also known as 4-methoxy-2-picoline, serves as a ligand in coordination chemistry, bonding to metal centers through its pyridine nitrogen atom. The electronic properties of the pyridine ring are modified by the presence of both an electron-donating methoxy group (-OCH₃) at the 4-position and an electron-donating methyl group (-CH₃) at the 2-position. These substituents increase the electron density on the nitrogen atom, enhancing its ability to coordinate with metal ions compared to unsubstituted pyridine.

The coordination of this compound has been observed in various metal complexes. For instance, a layered structure is noted in a cobalt(II) thiocyanate (B1210189) complex, Co(NCS)₂(4-methoxypyridine)₂. nih.gov In this compound, the Co(II) cations exhibit an octahedral coordination geometry, surrounded by four bridging thiocyanate anions and two 4-methoxypyridine (B45360) ligands. nih.gov The presence of the methoxy group can influence the reactivity and stability of the resulting complex by donating electron density to the pyridine ring through both resonance and inductive effects.

While direct structural reports on numerous this compound complexes are limited in readily available literature, its behavior can be inferred from related substituted pyridine complexes. For example, derivatives like 4-methylpyridine (B42270) and 2-methylpyridine (B31789) are well-studied ligands. 4-methylpyridine has been shown to form complexes with cobalt(II) and nickel(II), resulting in various coordination geometries. cdnsciencepub.com Similarly, 2-Methoxy-4-methylpyridine can act as a ligand to form stable complexes with transition metals like ruthenium, palladium, and copper, with the resulting complexes showing varied catalytic and electrochemical properties. nbinno.com

The steric hindrance introduced by the methyl group at the 2-position (the ortho position) can influence the geometry of the resulting metal complex and its stability. This steric effect, combined with the electronic influence of the methoxy group, makes this compound a ligand with distinct coordination properties.

Structural Characteristics and Related Pyridine Derivatives

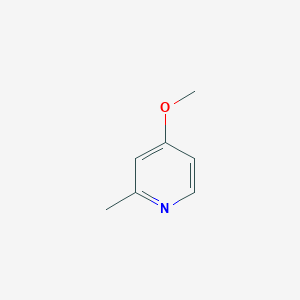

The structure of this compound (C₇H₉NO) is defined by a pyridine ring with a methoxy group (-OCH₃) at the 4-position and a methyl group (-CH₃) at the 2-position. sigmaaldrich.comaablocks.com These substituents significantly influence the electronic and steric properties of the molecule compared to unsubstituted pyridine and other derivatives.

Electronic Effects: Both the methoxy and methyl groups are electron-donating. The methoxy group at the 4-position donates electron density to the pyridine ring primarily through a resonance effect (+R) and to a lesser extent through an inductive effect (-I). The methyl group at the 2-position donates electron density mainly through a positive inductive effect (+I). This combined electron-donating character increases the basicity of the pyridine nitrogen, making it a stronger Lewis base than pyridine itself. abertay.ac.uk For comparison, the pKa of pyridine is 5.2, while 4-dimethylaminopyridine, a derivative with a strong electron-donating group, has a pKa of 9.7. abertay.ac.uk The increased electron density on the ring also affects its reactivity in substitution reactions.

Steric Effects: The methyl group at the 2-position introduces steric hindrance around the nitrogen atom. This can affect its ability to coordinate to bulky metal centers or react with sterically demanding reagents. rsc.org This is a key difference when comparing it to 4-methoxypyridine, which lacks this steric bulk at the ortho position. In studies of related compounds, steric effects have been shown to be a dominant factor; for example, the reaction yield for N-difluoromethylation of 2,6-lutidine (2,6-dimethylpyridine) is very low, confirming that steric effects can prevail over electronic effects. rsc.org

A comparison with related pyridine derivatives highlights these distinct characteristics:

| Compound | Key Substituents | Primary Electronic Effect | Steric Hindrance at N |

| Pyridine | None | - | Low |

| 2-Methylpyridine (α-Picoline) | -CH₃ at C2 | +I (Electron-donating) | Moderate |

| 4-Methylpyridine (γ-Picoline) | -CH₃ at C4 | +I (Electron-donating) | Low |

| 4-Methoxypyridine | -OCH₃ at C4 | +R > -I (Electron-donating) | Low |

| This compound | -OCH₃ at C4, -CH₃ at C2 | +R and +I (Strongly electron-donating) | Moderate |

| 4-Chloro-3-methoxy-2-methylpyridine | -Cl at C4, -OCH₃ at C3, -CH₃ at C2 | -I (Electron-withdrawing) from Cl dominates | High |

The properties of this compound are a blend of these influences. The strong electron-donating nature enhances its capacity as a ligand, while the moderate steric hindrance from the 2-methyl group can influence the coordination number and geometry of its metal complexes. For instance, in 4-Chloro-3-methoxy-2-methylpyridine, the electron-withdrawing nature of the chlorine atom at the 4-position dominates, and the combination of substituents introduces significant steric hindrance.

Structure

3D Structure

特性

IUPAC Name |

4-methoxy-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6-5-7(9-2)3-4-8-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWVSSYOXUWYVTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406165 | |

| Record name | 4-methoxy-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24103-75-1 | |

| Record name | 4-methoxy-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-2-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies of 4 Methoxy 2 Methylpyridine and Its Derivatives

General Synthetic Strategies for Methoxy-Substituted Pyridines

The synthesis of methoxy-substituted pyridines can be broadly approached through several established methods. One of the most common strategies involves the nucleophilic substitution of a suitable leaving group, such as a halogen, from the pyridine (B92270) ring with a methoxide source. Another important method is the O-methylation of the corresponding hydroxypyridine tautomer, the pyridone. Additionally, dearomatization-rearomatization strategies can be employed to introduce substituents to the pyridine ring, although this is a less direct method for the synthesis of simple methoxypyridines.

Synthesis of 4-Methoxy-2-methylpyridine from Precursors

The synthesis of this compound can be achieved from readily available precursors through several key reaction types.

Nucleophilic Substitution Reactions

A primary route to this compound is through the nucleophilic aromatic substitution (SNAr) of a 4-halo-2-methylpyridine, typically 4-chloro- or 4-bromo-2-methylpyridine, with a methoxide source. The reaction is generally carried out by treating the halopyridine with sodium methoxide in methanol at elevated temperatures. The electron-withdrawing nature of the pyridine nitrogen facilitates the attack of the nucleophile at the 4-position.

A general representation of this reaction is the synthesis of 5-bromo-2-methoxypyridine from 2,5-dibromopyridine. In this process, 2,5-dibromopyridine is refluxed with solid sodium hydroxide in methanol for 5 hours, resulting in the selective substitution of the bromine atom at the 2-position with a methoxy (B1213986) group in high yield. This reaction serves as a strong precedent for the analogous synthesis of this compound from 4-bromo-2-methylpyridine.

| Precursor | Reagents | Solvent | Conditions | Product | Yield |

| 4-Bromo-2-methylpyridine | Sodium Methoxide | Methanol | Reflux | This compound | High (inferred) |

| 2,5-Dibromopyridine | Sodium Hydroxide | Methanol | Reflux, 5h | 5-Bromo-2-methoxypyridine | 98% |

Dearomatization Reactions

Dearomatization reactions provide a powerful tool for the functionalization of pyridines, though they are less commonly employed for the direct synthesis of simple methoxypyridines. These reactions involve the temporary loss of aromaticity to allow for the addition of substituents, followed by a rearomatization step. For instance, a one-pot tandem dearomatization-rearomatization strategy has been reported for the meta-methylation of pyridines. While not a direct method for introducing a methoxy group, this highlights the possibility of functionalizing the pyridine ring through dearomatization intermediates.

Conversion from 4-Hydroxypyridine (B47283) Analogs

An alternative and efficient route to this compound is the O-methylation of its corresponding hydroxypyridine tautomer, 2-methyl-4-pyridone. 2-Methyl-4-hydroxypyridine exists in a tautomeric equilibrium with 2-methyl-4-pyridone. The methylation of this ambident nucleophile can occur at either the nitrogen or the oxygen atom. However, O-methylation is generally favored under specific conditions.

The synthesis of the precursor, 2-methyl-4-hydroxypyridine, can be achieved through various methods, including multi-step transformations from nitrogen-containing heterocyclic compounds. Once obtained, the O-methylation can be performed using a suitable methylating agent. Studies on analogous systems, such as the methylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, have shown that O-methylation is the predominant pathway, especially with prolonged heating.

| Precursor | Reagents | Product | Notes |

| 2-Methyl-4-hydroxypyridine | Methylating Agent (e.g., CH3I, (CH3)2SO4) | This compound | O-methylation is generally favored over N-methylation. |

Synthesis of Specific Derivatives

5-Bromo-4-methoxy-2-methylpyridine

The synthesis of 5-bromo-4-methoxy-2-methylpyridine can be approached through the bromination of this compound. The methoxy group at the 4-position is an activating group and directs electrophilic substitution to the 3- and 5-positions. Due to steric hindrance from the adjacent methyl group at the 2-position, bromination is expected to occur preferentially at the 5-position.

A relevant example is the bromination of 2-methoxy-4-methyl-3-nitropyridine to yield 5-bromo-2-methoxy-4-methyl-3-nitropyridine. In this procedure, the starting material is treated with bromine in acetic acid in the presence of sodium acetate (B1210297). The reaction is heated to 80°C for 12 hours, affording the brominated product in good yield. This demonstrates the feasibility of brominating a methoxy-methylpyridine derivative.

| Precursor | Reagents | Solvent | Conditions | Product | Yield |

| This compound | Bromine | Acetic Acid | 80°C, 12h | 5-Bromo-4-methoxy-2-methylpyridine | Good (inferred) |

| 2-Methoxy-4-methyl-3-nitropyridine | Bromine, Sodium Acetate | Acetic Acid | 80°C, 12h | 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | 82.2% |

Alternatively, the synthesis could be envisioned from a brominated precursor. For instance, 2-amino-5-bromo-4-methylpyridine can be converted to 5-bromo-2-methyl-4-hydroxypyridinecarboxylate through a multi-step process. Subsequent removal of the carboxylate group and O-methylation of the hydroxyl group would lead to the desired product.

4-Chloro-3-methoxy-2-methylpyridine-N-oxide

4-Chloro-3-methoxy-2-methylpyridine-N-oxide is a key intermediate in the synthesis of various pharmaceuticals. Its preparation primarily involves the oxidation of 4-chloro-3-methoxy-2-methylpyridine.

The N-oxidation of the pyridine ring is a critical transformation. The traditional method for synthesizing 4-chloro-3-methoxy-2-methylpyridine-N-oxide involves using a strong oxidizing agent generated in situ. Typically, hydrogen peroxide is reacted with glacial acetic acid to form peracetic acid. This powerful oxidant then converts the nitrogen atom of the pyridine ring into an N-oxide.

However, this method has significant drawbacks, particularly for industrial-scale production. The reaction to generate peracetic acid can be vigorous, difficult to control, and potentially explosive. Furthermore, the process generates acidic wastewater containing residual peracetic acid, which poses environmental and disposal challenges. These issues have driven research into safer and more efficient catalytic methods.

To overcome the hazards and inefficiencies of the peracetic acid method, catalytic systems have been developed. A highly effective modern approach utilizes a phosphotungstic acid solution as a catalyst for the oxidation of 4-chloro-3-methoxy-2-methylpyridine with hydrogen peroxide.

This catalytic method offers several advantages:

Milder Reaction Conditions: The reaction proceeds under less harsh conditions, improving safety.

High Yield and Safety: The process is safer and provides high product yields, with some examples reporting over 90%.

Environmental Benefits: It avoids the formation of peracetic acid and does not produce waste acid, making it a greener alternative.

In a typical procedure, 4-chloro-3-methoxy-2-methylpyridine is mixed with the phosphotungstic acid catalyst solution. Hydrogen peroxide (e.g., 35% concentration) is then added dropwise at an elevated temperature (around 85-90°C). After several hours, the reaction mixture is cooled, and the pH is adjusted to neutral or slightly basic (pH 7-9) to decompose excess hydrogen peroxide. The product is then extracted with a solvent like dichloromethane (B109758). This catalytic approach is more suitable for industrial production due to its safety, high efficiency, and reduced environmental impact.

The following table summarizes findings from different examples of this catalytic oxidation:

| Starting Material | Catalyst | Reagent | Temperature | Time | Yield |

| 200 parts 4-chloro-3-methoxy-2-methylpyridine | Phosphotungstic Acid Solution | 380 parts 35% Hydrogen Peroxide | 88°C | 5 hours | 93.05% |

| 220 parts 4-chloro-3-methoxy-2-methylpyridine | 25% Phosphotungstic Acid Solution | 350 parts 35% Hydrogen Peroxide | 85-87°C | 5 hours | 95% |

| 250 parts 4-chloro-3-methoxy-2-methylpyridine | 20% Phosphotungstic Acid Solution | 300 parts 35% Hydrogen Peroxide | 83-90°C | 5 hours | Not specified |

2-Chloromethyl-4-methoxy-3-methylpyridine Hydrochloride

The synthesis of 2-chloromethyl-4-methoxy-3-methylpyridine hydrochloride can be accomplished through a multi-step reaction sequence starting from 4-Nitro-2,3-lutidine-N-oxide.

The synthetic pathway involves the following key transformations:

Reduction of the Nitro Group: The starting material, 4-Nitro-2,3-lutidine-N-oxide, is treated with a reducing agent.

Deoxygenation and Diazotization/Chlorination: The N-oxide is deoxygenated, and the resulting amino group is converted to a chloro group.

Methoxylation: A methoxy group is introduced onto the pyridine ring.

Rearrangement: The intermediate undergoes an isomerization or rearrangement step.

Chlorination and Salt Formation: A final chlorination step, often using thionyl chloride (SOCl₂), introduces the chloromethyl group, followed by the formation of the hydrochloride salt to yield the final product.

One documented multi-step synthesis reports a 90% yield for the final chlorination step using thionyl chloride in dichloromethane at 25°C for one hour.

2-Methoxy-4-(methoxymethyl)pyridine

The synthesis of 2-methoxy-4-(methoxymethyl)pyridine can be achieved through the reaction of 2-methoxypyridine with formaldehyde and methanol. Formaldehyde, a primary chemical, is often produced through the partial oxidation of methanol. researchgate.netmdpi.com In methanol solutions, formaldehyde is in equilibrium with methoxy methanol (CH3OCH2OH). nih.gov

The reaction mechanism for the conversion of methanol to formaldehyde can involve a thermally activated step where methanol reacts with a terminal OH− group to form a methoxy (CH3O)− group. researchgate.net This methoxy group can then be converted to formaldehyde. researchgate.net

While the direct reaction of 2-methoxypyridine with a formaldehyde and methanol mixture to yield 2-Methoxy-4-(methoxymethyl)pyridine is a plausible synthetic route, specific conditions and yields for this particular transformation require further detailed investigation. The process would likely involve the electrophilic substitution of the pyridine ring by an activated form of formaldehyde, followed by etherification with methanol.

A related synthesis involves a three-step process to produce 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride. This process includes methoxylation, methylation followed by hydroxylation, and finally chlorination. rasayanjournal.co.in Another method describes the preparation of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride by reacting 2-hydroxymethyl-4-methoxyl-3,5-dimethyl pyridine with triphosgene in toluene. google.com

2-Methoxypyridine-3,4-dicarbonitriles

2-Methoxypyridine-3,4-dicarbonitriles can be synthesized from 2-chloropyridine-3,4-dicarbonitriles through a nucleophilic aromatic substitution reaction with sodium methoxide. researchgate.net This reaction is facilitated by the presence of two cyano groups on the pyridine ring, which activate the halogen for substitution. researchgate.net

The reaction is typically carried out in anhydrous methanol, affording the desired 2-methoxy derivatives in good yields (68–79%). researchgate.net The use of a non-anhydrous solvent can lead to the formation of hydrolysis byproducts. researchgate.net

| Reactant | Reagent | Solvent | Product | Yield (%) |

| 2-Chloropyridine-3,4-dicarbonitriles | Sodium Methoxide | Anhydrous Methanol | 2-Methoxypyridine-3,4-dicarbonitriles | 68-79 |

4-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1,3-diones

The synthesis of 4-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1,3-diones can be achieved from 2-chloropyridine-3,4-dicarbonitriles. When the reaction of 2-chloropyridine-3,4-dicarbonitriles with sodium methoxide is conducted in insufficiently dry methanol, side products from the hydrolysis of the cyano groups are observed, including 4-methoxy-2,3-dihydro-1Н-pyrrolo organic-chemistry.orgnih.gov-pyridine-1,3-diones. researchgate.net

A targeted synthesis of these compounds can be achieved by treating the 2-chloropyridine-3,4-dicarbonitriles with sodium hydroxide in a water-methanol mixture, leading to the formation of the desired pyrrolopyridine derivatives in yields of 69-81%. researchgate.net

| Reactant | Reagent | Solvent | Product | Yield (%) |

| 2-Chloropyridine-3,4-dicarbonitriles | Sodium Hydroxide | Water/Methanol | 4-Methoxy-2,3-dihydro-1Н-pyrrolo organic-chemistry.orgnih.gov-pyridine-1,3-diones | 69-81 |

N-Methylated Derivatives of 4-Pyridone

N-methyl-4-pyridones can be synthesized from skipped diynones. The reaction involves a hydroamination/Au-catalyzed 6-endo cyclization pathway when aqueous methylamine is added to the reaction of skipped diynones catalyzed by supported gold nanoparticles on TiO2. organic-chemistry.org Another method involves the intramolecular 6-endo hydroamination of Z-enaminones, derived from the Michael addition of primary amines to skipped diynones, catalyzed by Cs2CO3 or CF3COOAg, to yield N-substituted 4-pyridones. researchgate.net

Furthermore, a method for the synthesis of N-difluoromethylated 4-pyridones has been developed using ethyl bromodifluoroacetate as the difluoromethylation reagent. rsc.orgnih.gov This reaction proceeds via an N-alkylation followed by in situ ester hydrolysis and decarboxylation. rsc.orgnih.gov The presence of a methoxy group at the para position of the pyridine ring favors the formation of an N-difluoromethylated pyridin-4-one structure. rsc.org

| Starting Material | Reagents/Catalyst | Product |

| Skipped diynones | Aqueous methylamine, Au/TiO2 | N-methyl-4-pyridones |

| Skipped diynones | Primary amines, Cs2CO3 or CF3COOAg | N-substituted 4-pyridones |

| 4-Methoxypyridine (B45360) | Ethyl bromodifluoroacetate | N-difluoromethylated 4-pyridone |

4-Methoxy-pyridine-2-carboxylic acid

4-Methoxypyridine-2-carboxylic acid is a chemical intermediate used in the synthesis of various compounds, including diacid analogs that act as glycogen phosphorylase inhibitors. chemicalbook.comchemdad.com It can be prepared from raw materials such as 2-cyano-4-nitropyridine and 4-nitropicolinic acid. chemicalbook.comchemdad.com The synthesis involves several steps, potentially including oxidation and methoxylation reactions.

| Raw Material | Product |

| 2-Cyano-4-nitropyridine | 4-Methoxypyridine-2-carboxylic acid |

| 4-Nitropicolinic acid | 4-Methoxypyridine-2-carboxylic acid |

Chemical Reactivity and Reaction Mechanisms

Electrophilic Aromatic Substitution on the Pyridine (B92270) Ring

The pyridine ring, in comparison to benzene, is generally less reactive towards electrophilic aromatic substitution. This reduced reactivity is attributed to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. Electrophilic substitution on an unsubstituted pyridine ring typically occurs at the C-3 and C-5 positions. This regioselectivity is governed by the stability of the cationic intermediate (the σ-complex or arenium ion) formed during the reaction. Attack at the C-3 or C-5 position results in a more stable intermediate where the positive charge is distributed across three carbon atoms, whereas attack at the C-2, C-4, or C-6 positions leads to a particularly unstable resonance structure in which the electronegative nitrogen atom bears a positive charge.

In the case of 4-methoxy-2-methylpyridine, the presence of two electron-donating groups, a methoxy (B1213986) group at C-4 and a methyl group at C-2, enhances the nucleophilicity of the pyridine ring, making it more susceptible to electrophilic attack than pyridine itself. The directing effects of these substituents must be considered to predict the site of substitution.

Methoxy group (-OCH₃) at C-4: The methoxy group is a strong activating group and is ortho, para-directing. In the pyridine ring, this means it directs incoming electrophiles to the positions ortho to it, which are C-3 and C-5.

Methyl group (-CH₃) at C-2: The methyl group is a weaker activating group and is also ortho, para-directing. It directs incoming electrophiles to the C-3 (ortho) and C-5 (para) positions.

Both the 2-methyl and 4-methoxy groups cooperatively direct electrophilic substitution to the C-3 and C-5 positions. Therefore, electrophilic attack on this compound is expected to occur regioselectively at the C-3 and/or C-5 positions, which are electronically enriched by both activating groups. The steric hindrance from the adjacent methyl group at C-2 might slightly disfavor substitution at the C-3 position compared to the C-5 position.

It is also noteworthy that electrophilic substitution on pyridine can be facilitated by conversion to the corresponding N-oxide. The N-oxide group is strongly activating and directs electrophiles to the C-4 position. For this compound N-oxide, the powerful directing effect of the N-oxide group would compete with the directing effects of the methoxy and methyl groups.

Nucleophilic Addition Reactions

The reactivity of this compound towards nucleophiles is significantly enhanced by its conversion into an N-acylpyridinium salt. This transformation is a crucial activation step for subsequent nucleophilic addition reactions. The reaction involves the acylation of the nitrogen atom of the pyridine ring with an acylating agent, typically a chloroformate such as benzyl (B1604629) chloroformate or methyl chloroformate. nih.govacs.org

The formation of the N-acylpyridinium ion increases the electrophilicity of the pyridine ring, making it susceptible to attack by nucleophiles. The positive charge on the nitrogen atom withdraws electron density from the ring, facilitating the addition of a nucleophile. Studies have shown that the choice of the acylating agent can be critical, especially for substituted pyridines like this compound, where steric hindrance can impede the formation of the pyridinium (B92312) salt. For instance, methyl chloroformate was found to be more effective than benzyl chloroformate in promoting the formation of the pyridinium ion of this compound, likely due to its smaller size. nih.govacs.org

Once activated as an N-acylpyridinium salt, this compound can undergo nucleophilic addition with organomagnesium reagents (Grignard reagents). This reaction leads to the formation of dihydropyridine (B1217469) derivatives. For example, the addition of ethylmagnesium bromide (EtMgBr) to the N-acylpyridinium salt of this compound has been demonstrated. nih.govacs.org

The direct addition of Grignard reagents to the activated pyridine ring can occur, but the reaction can be significantly enhanced and made enantioselective through the use of a chiral catalyst, as discussed in the following sections. Computational studies have indicated that the activation energy for the direct addition of a Grignard reagent to the N-acylpyridinium salt of this compound is 14.70 kcal/mol. nih.govacs.org

A significant application of the nucleophilic addition to activated this compound is its enantioselective catalytic dearomatization. This process allows for the synthesis of chiral dihydropyridone derivatives, which are valuable building blocks in organic synthesis. The reaction involves the addition of a Grignard reagent to the in situ-formed N-acylpyridinium salt, catalyzed by a chiral copper(I) complex. nih.govacs.org

The enantioselective dearomatization of this compound is effectively catalyzed by a chiral copper(I) complex. A combination of a copper(I) source, such as copper(I) bromide-dimethyl sulfide (B99878) complex (CuBr·SMe₂), and a chiral diphosphine ligand is typically employed. nih.govacs.org The ligand plays a crucial role in inducing enantioselectivity.

For the addition of ethylmagnesium bromide to N-acylated this compound, a variety of chiral ligands have been screened. The reaction conditions, including the choice of solvent, have been optimized to achieve high yields and enantioselectivities. For instance, using a specific chiral ligand in dichloromethane (B109758) (CH₂Cl₂) as the solvent resulted in a 66% yield and 97% enantiomeric excess (ee) for the addition product. nih.govacs.org

Table 1: Optimization of Reaction Conditions for the Addition of EtMgBr to N-Acylated this compound nih.govacs.org

| Entry | Acylating Agent (R) | Solvent | Yield (%) | ee (%) |

| 1 | Benzyl | Toluene | 0 | - |

| 2 | Methyl | THF | <10 | 13 |

| 3 | Methyl | CH₂Cl₂ | 66 | 97 |

| 4 | Methyl | Et₂O | 15 | 82 |

| 5 | Methyl | 2-Me-THF | 15 | 31 |

| 6 | Methyl | Toluene | <5 | - |

| 7 | Methyl | MTBE | 30 | 90 |

Reaction conditions: this compound, chloroformate reagent (2.0 equiv), EtMgBr (2.0 equiv), chiral ligand (6 mol %), and CuBr·SMe₂ (5 mol %) in solvent.

Formation of the N-acylpyridinium ion: As previously discussed, this initial step activates the pyridine ring.

Interaction with the chiral copper complex and nucleophilic addition: The in situ-formed N-acylpyridinium salt interacts with the chiral organocopper species, which is generated from the reaction of the copper(I) salt, the chiral ligand, and the Grignard reagent. The transfer of the alkyl group from the copper complex to the pyridinium ring is the key C-C bond-forming and stereodetermining step.

Computational models have been used to study the transition states of this nucleophilic addition. The stereochemical outcome is determined by the relative energies of the transition states leading to the (R) and (S) enantiomers. The steric and electronic interactions between the substrate, the chiral ligand, and the incoming nucleophile within the transition state assembly dictate which enantiomer is preferentially formed. For the addition of an ethyl group to the N-acylated this compound, the transition state leading to the major enantiomer is energetically more favorable. nih.govacs.org The calculations have shown that the weakening of one of the phosphorus-copper bonds in the transition state leading to the major enantiomer results in slightly shortened copper-carbon bond distances, creating an earlier and energetically more demanding transition state for the minor enantiomer. nih.govacs.org

Enantioselective Catalytic Dearomatization

Oxidation Reactions

The nitrogen atom in the pyridine ring of this compound can be readily oxidized to form the corresponding N-oxide. This transformation is a common reaction for pyridines and their derivatives. The oxidation is typically achieved using peroxide reagents. For instance, the oxidation of 4-methoxypyridine (B45360) to 4-methoxypyridine N-oxide can be efficiently carried out with reagents like 30% aqueous hydrogen peroxide in refluxing acetic acid. This method is a standard procedure for preparing pyridine N-oxides.

The resulting N-oxide group significantly alters the electronic properties of the pyridine ring. It enhances the reactivity towards both electrophilic and nucleophilic substitution, making pyridine N-oxides versatile intermediates in the synthesis of more complex substituted pyridines.

Reduction Reactions

The methoxy group of this compound can be converted to a hydroxyl group through a demethylation reaction. This process is essentially a reduction of the ether to an alcohol (phenol in this aromatic context). A chemoselective method has been developed for the demethylation of various methoxypyridine derivatives. elsevierpure.com

Specifically, treatment of 4-methoxypyridine with L-selectride in a solvent such as tetrahydrofuran (B95107) (THF) at reflux temperature results in the formation of 4-hydroxypyridine (B47283) in good yield. elsevierpure.comthieme-connect.com This nucleophilic demethylation strategy has been shown to be effective for methoxypyridines with substituents at the 2, 3, or 4-positions. thieme-connect.com The reaction demonstrates high selectivity for pyridyl methyl ethers over aryl methyl ethers (anisoles), allowing for targeted demethylation in molecules containing both moieties. thieme-connect.com Other traditional reagents for demethylation, such as pyridinium hydrochloride, are also effective, particularly at high temperatures. researchgate.net

Table 1: Demethylation of Methoxypyridines

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| 4-Methoxypyridine | L-selectride | THF, Reflux, 2h | 4-Hydroxypyridine | Good |

Substitution Reactions with Halogens, Alkyl Halides, and Nucleophiles

The pyridine ring in this compound is susceptible to various substitution reactions. The electron-withdrawing nature of the nitrogen atom makes the ring electron-deficient, particularly at the C-2, C-4, and C-6 positions, favoring nucleophilic substitution. stackexchange.com

With alkyl halides , such as methyl iodide, 4-methoxypyridine derivatives undergo N-alkylation at the pyridine nitrogen. researchgate.net This reaction leads to the formation of a quaternary pyridinium salt, specifically the 4-methoxy-1,2-dimethylpyridin-1-ium (B372521) salt. The reaction's outcome can be influenced by the solvent; in the absence of a solvent, only the pyridinium salt is formed, while the presence of solvents can also lead to the formation of the corresponding 1-methylpyridone. researchgate.net

Nucleophilic aromatic substitution (SNAr) on the pyridine ring generally occurs at the 2- and 4-positions, as these positions can best stabilize the negative charge of the intermediate Meisenheimer complex. stackexchange.com For methoxypyridines, a protocol using a sodium hydride-lithium iodide (NaH-LiI) composite enables the direct amination with nucleophiles like piperidine (B6355638) at the C-2 or C-4 position without the need for an additional electron-withdrawing group. ntu.edu.sg

Furthermore, this compound can be activated by an acylating agent (e.g., methyl chloroformate) to form a pyridinium ion. This intermediate is then susceptible to dearomative nucleophilic addition by Grignard reagents, which add to the ring. acs.org This highlights that substituted 4-methoxypyridines can be challenging substrates for nucleophilic additions due to a reduced tendency to form the necessary pyridinium ions, a crucial step for reactivity. nih.gov

Substitution with halogens can be achieved indirectly. While direct halogenation is less common, a bromine atom can be introduced at a specific position via a lithiation-bromination sequence. For example, 2-bromo-4-methoxypyridine (B110594) can be synthesized from 4-methoxypyridine by first lithiating the C-2 position and then quenching the intermediate with a bromine source like 1,2-dibromotetrachloroethane.

Lithiation and Subsequent Reactions with Electrophiles

Directed ortho-metalation, specifically lithiation, is a powerful strategy for the regioselective functionalization of pyridine derivatives. The position of lithiation on the pyridine ring is controlled by the directing metalating group (DMG) and the choice of the organolithium reagent. For a 4-methoxypyridine system, the methoxy group can direct lithiation to the adjacent C-3 position.

In the case of 4-methoxypyridine, lithiation can be selectively directed to the C-3 position. The use of hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) is often employed to prevent the addition of the lithium reagent to the C=N bond of the pyridine ring.

For the parent 4-methoxypyridine, treatment with lithium tetramethylpiperidide (LTMP) followed by the addition of an electrophile like dimethylformamide (DMF) results in substitution at the C-3 position. The resulting aldehyde can be further converted to other functional groups. The presence of the methyl group at the C-2 position in this compound would sterically and electronically influence the regioselectivity of a subsequent lithiation, still favoring the C-3 position as it is ortho to the directing methoxy group.

Once the lithiated intermediate is formed, it can react with a wide variety of electrophiles, allowing for the introduction of numerous functional groups.

Table 2: Electrophiles Used in Reactions with Lithiated Pyridines

| Lithiated Substrate | Electrophile | Product Functional Group |

|---|---|---|

| 2-Lithio-4-methoxypyridine | 1,2-dibromotetrachloroethane | Bromine |

Spectroscopic Characterization and Analytical Methods

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of 4-Methoxy-2-methylpyridine, offering non-destructive and highly detailed molecular insights.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms. While specific experimental spectra for this compound are not extensively published, a detailed analysis can be inferred from the well-documented spectra of closely related compounds such as 2-methylpyridine (B31789), 4-methoxypyridine (B45360), and 4-methylanisole.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl, methoxy (B1213986), and pyridine (B92270) ring protons. The methyl group protons at the C2 position would likely appear as a singlet in the upfield region, typically around 2.4-2.5 ppm. The methoxy group protons at the C4 position are also expected to be a singlet, slightly further downfield, around 3.8-3.9 ppm. The protons on the pyridine ring will exhibit characteristic shifts and coupling patterns. The proton at C6 is expected to be a doublet, the proton at C5 a doublet of doublets, and the proton at C3 a singlet or a narrow doublet, with their chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing nitrogen atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon environments in the molecule. The carbon of the C2-methyl group is expected to have a chemical shift in the aliphatic region, around 20-25 ppm. The methoxy carbon at C4 would appear around 55-60 ppm. The pyridine ring carbons will show signals in the aromatic region. The C4 carbon, being attached to the electronegative oxygen atom, would be the most downfield-shifted among the ring carbons, likely appearing above 160 ppm. The other ring carbons (C2, C3, C5, C6) would have distinct signals based on their electronic environment, influenced by the methyl and methoxy substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2-CH₃ | ~2.45 (s) | ~24 |

| 3-H | ~6.7 (d) | ~108 |

| 4-OCH₃ | ~3.85 (s) | ~55 |

| 4-C | - | ~164 |

| 5-H | ~6.8 (dd) | ~110 |

| 6-H | ~8.2 (d) | ~150 |

| 2-C | - | ~158 |

Note: These are predicted values based on analogous compounds and may vary from experimental results.

Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. The key vibrational modes expected for this compound include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups are observed in the 2850-3000 cm⁻¹ region.

C=N and C=C Stretching: The characteristic stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ range.

C-O Stretching: The ether linkage of the methoxy group will produce a strong C-O stretching band, typically in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

C-H Bending: In-plane and out-of-plane C-H bending vibrations for the substituted pyridine ring will be present in the fingerprint region (below 1400 cm⁻¹).

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Pyridine Ring (C=C, C=N) Stretch | 1400 - 1600 |

| Asymmetric C-O-C Stretch | 1200 - 1300 |

| Symmetric C-O-C Stretch | 1000 - 1100 |

| C-H Bending (Out-of-plane) | 700 - 900 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The pyridine ring in this compound is a chromophore that absorbs UV light. The presence of the methoxy group (an auxochrome) is expected to cause a bathochromic (red) shift in the absorption maxima (λmax) compared to unsubstituted pyridine due to its electron-donating nature. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions within the aromatic system. For instance, a related compound, 4-methoxy-2-nitroaniline, shows significant UV-Vis absorption. researchgate.net

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. The analysis provides a mass-to-charge ratio (m/z) of the molecular ion and its fragments. For this compound (C₇H₉NO), the expected exact mass is approximately 123.0684 g/mol . In a typical mass spectrum, a prominent molecular ion peak ([M]⁺) would be observed at m/z 123. Fragmentation patterns can provide further structural information, with common losses including a methyl radical (CH₃•) to give a fragment at m/z 108, or a methoxy radical (CH₃O•). Predicted mass spectrometry data suggests a strong [M+H]⁺ peak at m/z 124.07569 in positive ion mode. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Predicted m/z |

| [M]+ | 123.06786 |

| [M+H]⁺ | 124.07569 |

| [M+Na]⁺ | 146.05763 |

| [M-H]⁻ | 122.06113 |

Source: PubChemLite uni.lu

X-Ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state, including bond lengths, bond angles, and crystal packing. As of now, the specific single-crystal X-ray structure of this compound does not appear to be reported in publicly available databases. However, the structures of related compounds, such as 4,4′-dimethoxy-2,2′-bipyridine, have been determined, revealing details like the dihedral angles between rings and intermolecular interactions. researchgate.net If a suitable crystal of this compound were analyzed, XRD would provide precise coordinates of each atom, confirming the planar nature of the pyridine ring and the geometry of the methyl and methoxy substituents.

Chromatographic Methods for Purity Evaluation and Degradation Studies

Chromatographic techniques are indispensable for assessing the purity of this compound and for studying its stability and potential degradation products.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a widely used method for this purpose. A typical RP-HPLC setup would involve a nonpolar stationary phase, such as a C18 column, and a polar mobile phase, often a mixture of acetonitrile (B52724) and water or an aqueous buffer. nih.govsielc.comresearchgate.net Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance. This method can effectively separate this compound from synthesis precursors, byproducts, and degradation products. Method validation would typically involve assessing parameters like linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). nih.govresearchgate.net

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another suitable technique for purity assessment, given the volatility of the compound. avantorsciences.comajrconline.org GC-MS provides excellent separation and definitive identification of impurities based on their mass spectra. These chromatographic methods are crucial for quality control and for conducting stability studies under various conditions (e.g., acidic, basic, oxidative) to identify and quantify any degradants that may form over time.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a versatile, rapid, and cost-effective chromatographic technique used for the separation and identification of compounds. For the analysis of this compound, normal-phase TLC is a suitable method. This involves a polar stationary phase, typically silica (B1680970) gel, and a less polar mobile phase.

The separation on a TLC plate is based on the differential partitioning of the compound between the stationary and mobile phases. The choice of the mobile phase, or eluent, is critical for achieving a good separation. A mixture of a nonpolar solvent, such as hexane (B92381) or toluene, and a more polar solvent, like ethyl acetate (B1210297) or methanol, is commonly used. The polarity of the mobile phase can be adjusted by varying the ratio of these solvents to optimize the separation and the Retention Factor (Rf) value.

Visualization of the separated spots on the TLC plate can be achieved under UV light, as the pyridine ring absorbs UV radiation.

Table 2: Typical TLC System for the Analysis of Methoxy-Substituted Pyridine Derivatives

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Butanol : Acetic Acid : Water |

| Visualization | UV light (254 nm) |

Note: The mobile phase composition is based on a method for a complex molecule containing a 4-methoxy-pyridine moiety and would likely require optimization for this compound to achieve an ideal Rf value. ptfarm.pl

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, utilized to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are renowned for providing a balance between accuracy and computational cost, making them a standard tool for predicting a wide array of molecular properties. For 4-Methoxy-2-methylpyridine, DFT would serve as the foundation for exploring its fundamental chemical nature.

Insights into Reactivity and Stereoselectivity

DFT calculations would offer profound insights into the reactivity and potential stereoselectivity of this compound. By calculating the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can predict the most likely sites for electrophilic and nucleophilic attack. The distribution and energy of these orbitals govern the molecule's ability to donate or accept electrons.

Furthermore, DFT can be used to model the transition states of potential reactions involving this compound. By calculating the activation energies for different reaction pathways, it would be possible to predict which products are kinetically favored and to understand the origins of stereoselectivity in reactions where chiral centers are formed. While specific DFT studies on the reactivity of this compound are not detailed in the available literature, this methodology remains a critical tool for such predictions.

Geometric, Spectroscopic, Electronic, and Nonlinear Optical Properties

A primary application of DFT is the optimization of molecular geometry. This process determines the lowest-energy three-dimensional arrangement of atoms, providing precise predictions of bond lengths, bond angles, and dihedral angles for this compound.

Once the geometry is optimized, DFT can simulate vibrational spectra (Infrared and Raman). These theoretical spectra are invaluable for assigning experimental vibrational bands to specific molecular motions, such as the stretching of the C-O bond in the methoxy (B1213986) group or the vibrations of the pyridine (B92270) ring.

Electronic properties, including ionization potential and electron affinity, can be derived from the energies of the frontier orbitals. DFT also enables the calculation of nonlinear optical (NLO) properties by determining the molecule's response to an external electric field, predicting values for polarizability and hyperpolarizability. These properties are crucial for identifying materials with potential applications in optoelectronics.

Molecular Electrostatic Potential (MEP) Surfaces

A Molecular Electrostatic Potential (MEP) surface is a three-dimensional map that illustrates the charge distribution of a molecule. libretexts.org It is calculated by determining the electrostatic potential at various points on the electron density surface. uni-muenchen.de The MEP map is color-coded to identify regions of varying potential; typically, red indicates areas of negative electrostatic potential (electron-rich), while blue signifies positive potential (electron-poor). deeporigin.com

For this compound, an MEP surface would visually identify the most reactive sites. The nitrogen atom of the pyridine ring is expected to be a region of strong negative potential (a nucleophilic site), making it a likely target for protonation or electrophilic attack. Conversely, the hydrogen atoms of the methyl group would exhibit positive potential. This visualization is a powerful guide for predicting intermolecular interactions and chemical reactivity. uni-muenchen.de

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals corresponding to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.dewisc.edu This method provides a clear, Lewis-structure-like picture of the molecule. uni-muenchen.de

NBO analysis for this compound would quantify the electron density in each bond and lone pair, revealing the nature of the bonding (e.g., covalent vs. ionic character). A key aspect of NBO analysis is the study of donor-acceptor interactions, which are evaluated using second-order perturbation theory. uni-muenchen.de This would quantify the delocalization of electron density, for example, from the lone pairs of the oxygen or nitrogen atoms into antibonding orbitals of the pyridine ring, which stabilizes the molecule. These interactions are crucial for understanding the subtleties of the molecule's electronic structure and stability. wisc.edu

Mechanistic Studies

Computational mechanistic studies use quantum chemical methods like DFT to map out the complete energy profile of a chemical reaction. This involves identifying and calculating the energies of reactants, intermediates, transition states, and products. For reactions involving this compound, such studies would elucidate the step-by-step pathway of the transformation.

By locating the transition state structures and calculating their energies, the activation energy for each step can be determined, allowing for the identification of the rate-determining step. This detailed understanding of the reaction mechanism is essential for optimizing reaction conditions and for the rational design of new synthetic routes. Although specific mechanistic studies for reactions of this compound are not prominently featured in the searched literature, this computational approach is fundamental to modern chemical research.

Analysis of Internal Rotation and Vibrational Coupling

The structure of this compound includes rotatable groups, specifically the methyl group and the methoxy group. The rotation of these groups around their respective single bonds is not entirely free but is hindered by an energy barrier. Computational methods can be used to calculate the potential energy surface for this internal rotation by systematically changing the relevant dihedral angle and calculating the energy at each step.

This analysis would determine the height of the rotational barriers, providing insight into the conformational flexibility of the molecule at different temperatures. Furthermore, these calculations can reveal the coupling between the internal rotational modes and other vibrational modes of the molecule, which can have observable effects on its vibrational spectrum.

Advanced Research Topics and Future Directions

Novel Synthetic Routes and Methodologies

Researchers are also exploring novel catalytic systems to facilitate the synthesis of the pyridine (B92270) core. This includes the development of heterogeneous catalysts that can be easily recovered and reused, thereby improving the economic and environmental viability of the synthesis. Furthermore, there is a growing interest in C-H activation methodologies for the direct functionalization of pyridine rings, which could offer more direct and atom-economical routes to compounds like 4-methoxy-2-methylpyridine. The application of flow chemistry is another promising avenue, offering precise control over reaction parameters and enabling safer, more scalable production.

Exploration of Bioactive Derivatives

The structural motif of this compound serves as a valuable scaffold for the design and synthesis of novel bioactive molecules. Researchers are actively exploring the introduction of various functional groups and a wider range of substituents to modulate the pharmacological properties of its derivatives, leading to the discovery of compounds with potential therapeutic applications.

Antimicrobial Properties

Derivatives of this compound are being investigated for their potential as antimicrobial agents. The inclusion of a methoxy (B1213986) group on a pyridine or related heterocyclic ring has been shown to influence antibacterial and antifungal activity. For example, studies on pyrazoline derivatives have indicated that methoxy substitution on the phenyl ring can enhance antimicrobial effects against certain bacterial strains. turkjps.org Similarly, research on chalcone derivatives has demonstrated that methoxy-4'-amino chalcones exhibit antimicrobial properties, with some compounds showing activity comparable to existing antibiotics. researchgate.net

A notable study involved the synthesis of a Schiff base, 2-methoxy-4-((3-methylpyridin-2-ylimino)methyl)phenol, and its metal complexes, which were screened for antibacterial and antifungal activity. nih.gov The copper complex, in particular, showed enhanced potency against a range of pathogenic microbes compared to the Schiff base ligand alone. nih.gov Another derivative, 4-methoxy-1-methyl-2-oxopyridine-3-carbamide, has been shown to inhibit key enzymes in Staphylococcus aureus, demonstrating its potential as an anti-biofilm agent. nih.gov

Table 1: Antimicrobial Activity of Selected Methoxy-Substituted Heterocyclic Derivatives

| Compound Class | Specific Derivative/Analog | Target Microorganism(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Pyrazolines | Methoxy-substituted pyrazoline | S. aureus, E. faecalis, P. aeruginosa, B. subtilis | Methoxy group substitution enhances activity against various bacteria. turkjps.org | turkjps.org |

| Chalcones | Methoxy-4'-amino chalcones | E. coli, S. aureus, C. albicans | Shows promising wide-spectrum antimicrobial activity. researchgate.net | researchgate.net |

| Schiff Base Complexes | Copper complex of 2-methoxy-4-((3-methylpyridin-2-ylimino)methyl)phenol | S. aureus, S. typhi, E. coli, K. pneumoniae, C. albicans, A. niger | The copper complex was more potent than the ligand and other metal complexes. nih.gov | nih.gov |

| Pyridine Derivatives | 4-methoxy-1-methyl-2-oxopyridine-3-carbamide | Staphylococcus aureus | Inhibits key bacterial enzymes and removes preformed biofilms. nih.gov | nih.gov |

Anticancer Activity

The pyridine scaffold is a common feature in many anticancer drugs, and derivatives of this compound are being actively explored for their potential in oncology. The presence of a methoxy group can significantly influence the cytotoxic activity of these compounds. mdpi.com For instance, a series of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine derivatives were synthesized and evaluated for their cytotoxic activity against several human tumor cell lines, with some compounds showing potent anti-proliferative effects by inhibiting tubulin polymerization. nih.gov

In the context of prostate cancer, analogs of 4-methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-MMPB) have been investigated as lipoxygenase inhibitors with anti-tumor properties. nih.gov Furthermore, a novel Schiff base, 2-methoxy-4-((3-methylpyridin-2-ylimino)methyl)phenol, and its metal complexes have demonstrated antiproliferative activity against human colorectal carcinoma (HCT116) cell lines, with the copper complex being the most potent. nih.gov

Table 2: Anticancer Activity of Selected Pyridine and Pyrimidine Derivatives

| Compound Class | Specific Derivative/Analog | Cancer Cell Line(s) | Mechanism of Action/Key Findings | Reference(s) |

|---|---|---|---|---|

| Pyridin-2-amines | N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines | A549, KB, KB(VIN), DU145 | Inhibition of tubulin polymerization. nih.gov | nih.gov |

| Pyrimido[4,5-b]benzothiazines | 4-MMPB analogs | PC-3 (prostate cancer) | Lipoxygenase inhibition, induction of apoptosis and ferroptosis. nih.gov | nih.gov |

| Schiff Base Complexes | Copper complex of 2-methoxy-4-((3-methylpyridin-2-ylimino)methyl)phenol | HCT116 (colorectal carcinoma) | Antiproliferative activity, with the copper complex showing the highest potency. nih.gov | nih.gov |

| Thiazolo[4,5-d]pyrimidines | 7-Chloro-3-phenyl-5-(trifluoromethyl) turkjps.orgnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione | NCI-60 panel | Demonstrated cytostatic and cytotoxic effects against a broad range of cancer cell lines. mdpi.com | mdpi.com |

Neuroprotective Effects

The potential neuroprotective effects of this compound derivatives represent an emerging area of research. While direct studies on derivatives of this compound are limited, research on structurally related compounds provides a rationale for future investigations. For example, newly synthesized derivatives of 4-aminopyridine have been shown to have a protective effect in a mouse model of demyelination, suggesting that the pyridine core can be a basis for developing neuroprotective agents. nih.gov Given the ability of the methoxy group to modulate lipophilicity and potential interactions with biological targets, the synthesis and evaluation of this compound derivatives for neuroprotective properties is a promising avenue for future research.

Analgesic Activity

The pyridine nucleus is also a component of molecules with analgesic properties. Research has shown that compounds containing a pyridine ring can exhibit pain-relieving effects. For example, 2-amino-4-methylpyridine has been identified as a novel nitric oxide synthase inhibitor with analgesic activity. nih.gov Additionally, a study on quinazolinone derivatives revealed that compounds bearing a 3-methoxyphenyl substituent possess significant analgesic activity. mediresonline.org These findings suggest that the this compound scaffold could be a promising starting point for the development of new analgesic agents.

Mechanistic Elucidation of Complex Reactions

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and designing novel transformations. The electronic properties of the pyridine ring, influenced by the electron-donating methoxy group and the weakly electron-donating methyl group, play a significant role in its reactivity. The lone pair of electrons on the nitrogen atom and the pi-electron system of the ring govern its behavior in various reactions.

Future research in this area will likely focus on detailed kinetic and computational studies to elucidate the transition states and reaction pathways of key transformations. For example, investigating the mechanism of nucleophilic aromatic substitution reactions on the pyridine ring of this compound derivatives can provide insights into regioselectivity and reaction rates. Understanding the role of catalysts in promoting specific reactions, such as C-H activation or cross-coupling reactions, at a molecular level will be essential for the rational design of more efficient catalytic systems. The study of reaction mechanisms under different conditions, including in environmentally benign solvents or under flow conditions, will also contribute to the development of more sustainable chemical processes.

Computational Design and Predictive Modeling

Computational chemistry has emerged as a powerful tool in the rational design of molecules with tailored properties and in predicting their reactivity. For this compound, computational studies, particularly those employing Density Functional Theory (DFT), offer significant insights into its structural, electronic, and reactive characteristics.

Molecular Modeling and Structural Analysis:

Theoretical studies on substituted pyridines, such as the investigation of 2-methoxy-6-methyl pyridine using DFT and ab initio Hartree-Fock methods, provide a framework for understanding this compound. These studies calculate optimized geometries, vibrational frequencies, and electronic properties, which correlate well with experimental data from techniques like FT-IR and FT-Raman spectroscopy researchgate.net. Such computational models can predict the impact of the methoxy and methyl substituents on the pyridine ring's aromaticity, bond lengths, and angles.

Predictive Modeling of Reactivity:

DFT calculations are instrumental in elucidating reaction mechanisms involving substituted pyridines. For instance, in the context of C-H methylation of pyridines, DFT has been used to map out the energy profiles of reaction pathways, identify transition states, and explain the roles of catalysts and bases in facilitating the reaction acs.orgacs.org. These models can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of synthetic routes. By understanding the electronic distribution within the this compound molecule, researchers can predict its behavior in various chemical transformations.

Design of Novel Catalysts and Inhibitors:

Molecular modeling is also employed in the design of novel molecules for specific applications. For example, studies on substituted pyridine derivatives as inhibitors for enzymes like lysine-specific demethylase 1 (LSD1) utilize 3D-QSAR, molecular docking, and molecular dynamics simulations to understand ligand-protein interactions nih.gov. These computational approaches can help in designing new derivatives of this compound with enhanced biological activity by optimizing their binding affinity to target proteins. The insights gained from these models can guide the synthesis of new compounds with improved therapeutic potential.

Interactive Data Table: Computational Methods in Pyridine Research

| Computational Method | Application | Insights Gained | Relevant Analogs Studied |

| Density Functional Theory (DFT) | Reaction Mechanism Elucidation | Energy profiles, transition states, catalyst roles | Substituted Pyridines acs.orgacs.org |

| Ab initio (Hartree-Fock) | Structural and Vibrational Analysis | Optimized geometry, vibrational frequencies | 2-Methoxy-6-methyl pyridine researchgate.net |

| 3D-QSAR | Drug Design | Structure-activity relationships | Substituted Pyridine Inhibitors nih.gov |

| Molecular Docking | Ligand-Protein Interaction | Binding modes, key residues | Substituted Pyridine Inhibitors nih.gov |

| Molecular Dynamics (MD) | Binding Process Simulation | Ligand-protein stability, conformational changes | Substituted Pyridine Inhibitors nih.gov |

Q & A

Q. What are the standard synthetic routes for 4-Methoxy-2-methylpyridine, and how do reaction conditions influence yield?

The synthesis of this compound typically involves nucleophilic substitution or alkylation reactions. For example, methoxy groups can be introduced via reaction of chloropyridine derivatives with sodium methoxide under reflux conditions. Optimization of solvents (e.g., DMSO for polar aprotic environments) and bases (e.g., K₂CO₃) improves yields by enhancing nucleophilicity . Characterization via GC-MS and NMR is critical to confirm regioselectivity, as competing substitution patterns may arise .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

Key techniques include:

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm).

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 137 for M⁺) and fragmentation patterns validate purity.

- X-ray Crystallography : Resolves steric effects of the methyl and methoxy groups on the pyridine ring . Comparative analysis with analogs (e.g., 2-Methoxy-4-methylpyridine) helps distinguish spectral signatures .

Q. What are the common chemical reactions involving this compound in organic synthesis?

The compound participates in:

- Nucleophilic Substitution : Chloromethyl derivatives react with amines or thiols to form bioactive intermediates .

- Oxidation : Forms N-oxides for ligand design in coordination chemistry .

- Cross-Coupling : Suzuki-Miyaura reactions to attach aryl groups at the 2- or 4-positions . Reaction feasibility depends on steric hindrance from the methyl group and electronic effects of the methoxy substituent .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved?

Asymmetric catalysis using chiral copper complexes (e.g., with L1 ligands) enables enantioselective Grignard additions to pyridinium intermediates. Computational studies (DFT at PCM/B3LYP-D3 level) show that the methoxy group stabilizes transition states via hydrogen bonding, achieving >90% ee .

Q. What computational methods are used to study the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) calculations model reaction pathways, such as acylation followed by nucleophilic attack. Gibbs free energy barriers (ΔG‡) and reaction energies (ΔGᵣ) quantify the impact of substituents on regioselectivity. Solvent effects (e.g., CH₂Cl₂) are modeled using polarizable continuum models (PCM) .

Q. How do researchers resolve contradictory data on the biological activity of this compound derivatives?

Contradictions in bioactivity (e.g., antimicrobial vs. inactive results) are addressed by:

- Structural-Activity Relationship (SAR) Studies : Modifying substituents (e.g., replacing methoxy with trifluoromethyl) to test hypotheses.

- Assay Standardization : Using consistent cell lines (e.g., E. coli ATCC 25922) and MIC protocols .

- Metabolic Stability Tests : HPLC-MS monitors degradation in liver microsomes to rule out false negatives .

Q. What strategies optimize this compound as a ligand in metal-catalyzed reactions?

The methoxy group enhances electron donation, improving catalytic efficiency in Pd-mediated cross-couplings. Ligand screening (e.g., with BINAP or Josiphos) and kinetic studies (Eyring plots) identify optimal metal-ligand ratios. Steric maps (from crystallography) guide modifications to reduce crowding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。